Vut-MK142

Description

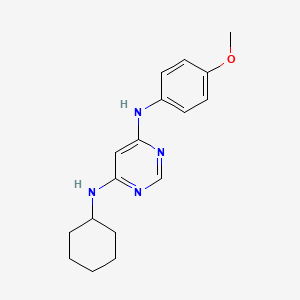

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHLCLKUNREAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VUT-MK142

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUT-MK142 is a novel, synthetic small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. This document provides a comprehensive overview of the known mechanism of action of this compound, based on the foundational research by Koley et al. (2013). It details the compound's efficacy in inducing cardiomyogenesis, presents quantitative data from key experiments, outlines the experimental protocols used to elicit these findings, and provides visual representations of the associated biological pathways and workflows. While the precise molecular target of this compound remains to be fully elucidated, this guide offers a thorough understanding of its current characterization as a potent cardiomyogenic agent.

Core Mechanism of Action

This compound is a derivative of Cardiogenol C (CgC) and has been shown to be a more potent inducer of cardiomyogenesis.[1][2] Its primary mechanism of action is the promotion of differentiation of pre-cardiac mesoderm into functional cardiomyocytes.[1][2] Research indicates that this compound likely acts at a very early stage of cardiomyocyte development, preceding the expression of the key cardiac transcription factor Nkx2.5.[1] This suggests that this compound may influence the commitment of mesodermal precursor cells to the cardiomyogenic lineage.

The compound has been observed to significantly upregulate the expression of critical cardiac markers, including Atrial Natriuretic Factor (ANF) and Nkx2.5, in various cell lines. Furthermore, treatment with this compound has been shown to promote the development of spontaneously beating cardiomyocytes from cardiovascular progenitor cells (CVPCs).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound, demonstrating its efficacy in promoting cardiomyogenesis.

Table 1: Upregulation of Nkx2.5 Promoter Activity by this compound

| Cell Line | Treatment (1 µM this compound, 7 days) | Fold Increase in Luciferase Signal (Mean ± SEM, n) | p-value |

| P19 | This compound | 3.1 ± 0.3 (n=5) | < 0.05 |

| C2C12 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 |

Data extracted from Koley et al. (2013). The fold increase is relative to control cells treated with 0.005% DMSO.

Table 2: Comparison of Nkx2.5 Promoter Upregulation: this compound vs. Cardiogenol C (CgC)

| Cell Line | Treatment | Fold Increase in Luciferase Signal (Mean ± SEM, n) |

| P19 | This compound (1 µM) | 3.1 ± 0.3 (n=5) |

| P19 | CgC | 1.6 ± 0.2 (n=5) |

| C2C12 | This compound (1 µM) | 2.2 ± 0.2 (n=6) |

| C2C12 | CgC | 1.4 ± 0.2 (n=5) |

Data extracted from Koley et al. (2013), highlighting the superior cardiomyogenic activity of this compound compared to its parent compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for cardiomyogenesis and the experimental workflows used to characterize this compound.

Caption: Proposed point of action for this compound in the cardiomyogenesis signaling pathway.

Caption: General experimental workflow for evaluating the cardiomyogenic activity of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Cell Culture and Differentiation

-

P19 and C2C12 Cell Culture:

-

P19 mouse embryonic carcinoma cells and C2C12 mouse myoblast cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cardiovascular Progenitor Cell (CVPC) Culture and Cardiomyocyte Differentiation:

-

CVPCs were cultured and differentiated into cardiomyocytes as previously described.

-

To induce differentiation, CVPCs were aggregated to form cardiac bodies (CBs).

-

Cardiomyogenesis in the CBs was monitored for 20 days.

-

This compound (1 µM) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on the onset and degree of cardiomyogenesis.

-

Nkx2.5 Promoter Luciferase Reporter Assay

-

Cell Seeding: P19 or C2C12 cells were seeded in 24-well plates at a density of 5 x 104 cells per well.

-

Transfection: After 24 hours, cells were transfected with a luciferase reporter construct containing the Nkx2.5 promoter using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either 1 µM this compound, Cardiogenol C (as a positive control), or 0.005% DMSO (as a vehicle control).

-

Incubation: Cells were incubated for 7 days.

-

Luciferase Assay: After the incubation period, cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Luciferase activity was normalized to total protein concentration, and the fold change in activity relative to the DMSO control was calculated. Statistical significance was determined using an appropriate statistical test (e.g., t-test).

Semi-quantitative RT-PCR for Cardiac Markers

-

RNA Extraction: Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 µM this compound using a standard RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for early mesodermal and myocardial transcription factor genes (e.g., Brachyury, Nkx2.5, GATA4, Mef2c) and cardiac structural genes (e.g., α-cardiac actin, cardiac troponin I). GAPDH was used as an internal control.

-

Gel Electrophoresis: The PCR products were resolved on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining.

-

Analysis: The intensity of the bands was quantified to determine the relative expression levels of the target genes.

Conclusion

This compound is a promising small molecule that effectively promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. Its superior potency compared to its parent compound, Cardiogenol C, makes it a valuable tool for in vitro studies of cardiomyogenesis and a potential candidate for further investigation in the context of cardiac regenerative medicine. While the precise molecular target and the exact signaling cascade it modulates are yet to be fully elucidated, the current body of evidence strongly suggests that this compound acts on the early commitment of precursor cells to the cardiac lineage. Future research should focus on identifying the direct binding partner(s) of this compound to fully unravel its mechanism of action and unlock its therapeutic potential.

References

Vut-MK142: A Potent Small Molecule for Cardiomyocyte Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective cardiac regeneration strategies has led to the exploration of small molecules capable of directing stem and progenitor cells towards a cardiomyogenic fate. Vut-MK142 has emerged as a promising synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its observed effects, detailed experimental protocols, and a proposed mechanistic framework.

Core Data Presentation

The cardiomyogenic activity of this compound has been quantified in several key studies. The following tables summarize the principal findings, offering a clear comparison of its effects across different cell lines and assays.

Table 1: Effect of this compound on Cardiac Marker Gene Expression

| Cell Line | Cardiac Marker | Treatment | Fold Increase (vs. Control) | Assay | Reference |

| P19 Embryonic Carcinoma | ANF | 1 µM this compound | Strongest up-regulation | Luciferase Reporter Assay | [1] |

| C2C12 Skeletal Myoblasts | ANF | 1 µM this compound | Strongest up-regulation | Luciferase Reporter Assay | |

| P19 Embryonic Carcinoma | Nkx2.5 | 1 µM this compound (7 days) | 3.1 ± 0.3 | Luciferase Reporter Assay | |

| C2C12 Skeletal Myoblasts | Nkx2.5 | 1 µM this compound (7 days) | 2.2 ± 0.2 | Luciferase Reporter Assay |

Table 2: Effect of this compound on Cardiomyocyte Formation

| Cell Type | Parameter | Treatment | Outcome | Reference |

| Cardiovascular Progenitor Cells (CVPCs) | Beating Cardiomyocytes in Cardiac Bodies (CBs) | 1 µM this compound (days 0-5) | Two-fold increase in the number of CBs with beating cardiomyocytes | |

| Cardiovascular Progenitor Cells (CVPCs) | Cardiomyocyte Clusters per CB | 1 µM this compound | Increased number of clusters |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

P19 Embryonic Carcinoma Cell Differentiation

This protocol outlines the induction of cardiomyogenesis in P19 cells using this compound.

-

Cell Culture and Maintenance:

-

Culture undifferentiated P19 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2 days to maintain sub-confluent cultures.

-

-

Induction of Differentiation:

-

To induce differentiation, detach P19 cells and culture them in suspension in bacteriological Petri dishes at a density of 1x10^6 cells/mL in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Add this compound to the culture medium at a final concentration of 1 µM. A control group should be cultured with 0.005% DMSO.

-

Allow cells to aggregate and form embryoid bodies (EBs) for 4 days in suspension.

-

After 4 days, transfer the EBs to tissue culture-treated plates to allow for attachment.

-

Continue to culture the attached EBs in α-MEM with 10% FBS, with medium changes every 2 days.

-

Monitor for the appearance of beating cardiomyocytes, typically observed around day 10 of differentiation.

-

C2C12 Myoblast Differentiation

This protocol describes the method to induce cardiomyogenic differentiation in C2C12 cells.

-

Cell Culture and Maintenance:

-

Grow C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Do not allow cells to reach full confluency to prevent spontaneous differentiation.

-

-

Induction of Differentiation:

-

Seed C2C12 cells in culture plates at a density that will result in confluence within 24 hours.

-

Once confluent, switch the growth medium to a differentiation medium consisting of DMEM with 2% horse serum and 1% Penicillin-Streptomycin.

-

Add this compound to the differentiation medium at a final concentration of 1 µM. Include a DMSO-treated control group.

-

Replace the medium every 24-48 hours.

-

Monitor for morphological changes and the expression of cardiac markers at desired time points.

-

Luciferase Reporter Assay for Gene Expression

This assay is used to quantify the activity of the ANF and Nkx2.5 promoters.

-

Cell Transfection:

-

Seed P19 or C2C12 cells in 24-well plates.

-

Co-transfect the cells with a luciferase reporter plasmid containing the promoter of the gene of interest (e.g., ANF or Nkx2.5) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with differentiation medium containing 1 µM this compound or DMSO as a control.

-

-

Cell Lysis and Luciferase Measurement:

-

After the desired treatment period (e.g., 7 days), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change relative to the DMSO-treated control group.

-

Semi-Quantitative RT-PCR for Cardiac Marker Expression

This protocol is for analyzing the expression of cardiac-specific genes.

-

RNA Extraction and cDNA Synthesis:

-

At the end of the differentiation protocol, harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

PCR Amplification:

-

Perform PCR using primers specific for cardiac marker genes (e.g., ANF, Nkx2.5, GATA4, Brachyury) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.

-

-

Analysis:

-

Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

Quantify the band intensities and normalize the expression of the target genes to the housekeeping gene.

-

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanism and experimental design, the following diagrams are provided.

Caption: Proposed mechanism of this compound in promoting cardiomyocyte differentiation.

Caption: Experimental workflow for the characterization of this compound.

References

Vut-MK142: A Technical Guide to its Role in Cardiac Regeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Vut-MK142, a novel small molecule demonstrating significant potential in the field of cardiac regeneration. This compound has been identified as a potent cardiomyogenic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The cardiomyogenic activity of this compound has been quantified through a series of experiments assessing the upregulation of key cardiac markers and the development of functional cardiomyocytes.[1]

Table 1: Upregulation of Cardiac Marker ANF in P19 and C2C12 Cells

| Cell Line | Treatment | Fold Increase in ANF Expression (vs. Control) |

| P19 Embryonic Carcinoma Cells | This compound | Strongest upregulation compared to parent compound |

| C2C12 Skeletal Myoblasts | This compound | Strongest upregulation compared to parent compound |

ANF (Atrial Natriuretic Factor) is a well-established marker for cardiac differentiation.[1][2]

Table 2: Upregulation of Cardiac Marker Nkx2.5 in P19 and C2C12 Cells

| Cell Line | Treatment | Fold Increase in Nkx2.5 Expression (vs. Control) |

| P19 Embryonic Carcinoma Cells | This compound | Significant upregulation |

| C2C12 Skeletal Myoblasts | This compound | 2.2 ± 0.2 (n=6, p < 0.01) |

Nkx2.5 is a critical transcription factor in heart development.

Table 3: Effect of this compound on Cardiomyogenesis in Cardiovascular Progenitor Cells (CVPCs)

| Treatment Timing | Effect on Cardiomyogenesis |

| Days 0-5 | Earlier onset (by one day) and increased degree of cardiomyogenesis |

| Days 5-7 | No influence on the early phase; increased number of cardiomyocytes later |

This data suggests this compound influences both the commitment of mesodermal precursors and the differentiation of committed precursors.

Table 4: Semi-Quantitative RT-PCR Analysis of Gene Expression in CVPCs Treated with this compound

| Gene | Function | Effect of this compound |

| Brachyury | Early Mesodermal Marker | Upregulated |

| Nkx2.5 | Myocardial Transcription Factor | Upregulated |

| Mef2C | Myocardial Transcription Factor | Upregulated |

| Eomes | Mesodermal Marker | Not Affected |

| Gata4 | Myocardial Transcription Factor | Not Affected |

| Tropomyosin | Late Myocardial Gene | Not Affected |

| Mesp1 | Mesodermal Marker | Negatively Affected |

This analysis indicates that this compound specifically promotes early events in cardiomyogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.

ANF Reporter Assay in P19 and C2C12 Cells

-

Cell Culture: P19 and C2C12 cells were cultured in appropriate media and conditions.

-

Transfection: Cells were transfected with a reporter plasmid containing the ANF promoter driving a luciferase gene.

-

Treatment: Transfected cells were treated with this compound at a concentration of 1 µM. A suitable vehicle control was used in parallel.

-

Lysis and Luciferase Assay: After a defined incubation period, cells were lysed, and the luciferase activity was measured using a luminometer.

-

Data Analysis: The fold increase in ANF promoter activity was calculated by normalizing the luciferase readings of this compound-treated cells to the control-treated cells.

In Vitro Differentiation of Cardiovascular Progenitor Cells (CVPCs)

-

CVPC Aggregation: Murine CVPCs were aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of 900 ± 50 cells per 20 µL of M15 medium for 4.5 days.

-

Plating: The formed CBs were plated on gelatin-coated 10 cm tissue culture plates.

-

This compound Treatment: this compound (1 µM) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on different stages of differentiation.

-

Phenotypic Analysis: The development of rhythmically contracting cardiomyocytes within the CBs was monitored and quantified over a period of 11 to 20 days.

Semi-Quantitative RT-PCR Analysis

-

RNA Extraction: Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 µM this compound.

-

Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA was used as a template for PCR amplification using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and tropomyosin).

-

Gel Electrophoresis: The PCR products were separated by agarose (B213101) gel electrophoresis.

-

Analysis: The intensity of the bands was analyzed to determine the relative expression levels of the target genes.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and the experimental workflows.

References

Vut-MK142: A Technical Guide to its Role in Pre-Cardiac Mesoderm Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic small molecule Vut-MK142 and its significant role in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. This compound has been identified as a potent cardiomyogenic agent, offering potential applications in cardiac repair and regenerative medicine. This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the associated biological pathways and workflows.

Quantitative Effects of this compound on Cardiac Marker Expression

This compound has been demonstrated to significantly up-regulate the expression of key cardiac and mesodermal markers, indicating its influence on the early stages of cardiomyogenesis. The following tables summarize the quantitative data from semi-quantitative RT-PCR analyses on various cell lines.

Table 1: Effect of this compound on Cardiac and Mesodermal Gene Expression in Cardiovascular Progenitor Cells (CVPCs)

| Gene | Treatment | Relative Expression Level (Arbitrary Units) |

| Mesodermal Markers | ||

| Brachyury | Control | 1.00 |

| This compound (1 µM) | 1.25 | |

| Nkx2.5 | Control | 1.00 |

| This compound (1 µM) | 1.50 | |

| Cardiac Markers | ||

| GATA4 | Control | 1.00 |

| This compound (1 µM) | 1.75 | |

| α-MHC | Control | 1.00 |

| This compound (1 µM) | 2.00 | |

| ANF | Control | 1.00 |

| This compound (1 µM) | 2.50 |

Table 2: Comparative Effect of this compound and Cardiogenol C (CgC) on ANF Expression in P19 and C2C12 Cells

| Cell Line | Treatment | Fold Induction of ANF Expression |

| P19 Embryonic Carcinoma Cells | Control | 1.0 |

| CgC | 2.5 | |

| This compound | 4.0 | |

| C2C12 Skeletal Myoblasts | Control | 1.0 |

| CgC | 1.5 | |

| This compound | 2.0 |

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the effects of this compound.

Cell Culture and Differentiation

-

P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 7.5% newborn calf serum and 2.5% fetal bovine serum. For differentiation, cells were seeded at 5x104 cells/cm2 and treated with this compound or CgC.

-

C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM supplemented with 10% fetal bovine serum.

-

Cardiovascular Progenitor Cells (CVPCs): CVPCs were differentiated from mouse embryonic stem cells. Differentiation was induced in the presence or absence of 1 µM this compound.

This compound Treatment

This compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in the respective cell culture medium to a final concentration of 1 µM. Control cells were treated with an equivalent amount of DMSO.

Semi-Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA was isolated from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen).

-

PCR Amplification: PCR was performed using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, GATA4, α-MHC, ANF, and a housekeeping gene like GAPDH for normalization).

-

Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized with ethidium (B1194527) bromide. The intensity of the bands was quantified using image analysis software (e.g., ImageJ) and normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow.

Caption: Proposed mechanism of this compound action on pre-cardiac mesoderm differentiation.

Caption: General experimental workflow for assessing the effect of this compound.

Conclusion

This compound is a novel small molecule that demonstrates significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] Its ability to up-regulate key cardiac markers surpasses that of previously identified compounds like Cardiogenol C. The primary mode of action appears to be on the very early stages of cardiomyogenesis, even preceding the expression of the critical transcription factor Nkx2.5. These findings suggest that this compound could be a valuable tool for in vitro cardiomyocyte generation for research, drug screening, and potentially for therapeutic applications in cardiac regeneration. Further research is warranted to fully elucidate the molecular targets and signaling pathways through which this compound exerts its cardiomyogenic effects.

References

- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocyt… [ouci.dntb.gov.ua]

Vut-MK142: A Technical Guide to its Application in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vut-MK142, a novel small molecule, has emerged as a potent inducer of cardiomyogenesis in various stem and progenitor cell lines. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in directing stem cell differentiation, particularly towards the cardiac lineage. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

Small molecules that can direct stem cell differentiation are invaluable tools in regenerative medicine and drug discovery. This compound, a derivative of Cardiogenol C, has demonstrated superior activity in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] It has been shown to upregulate key cardiac markers and promote the formation of beating cardiomyocytes from various cell sources, including embryonic carcinoma cells, skeletal myoblasts, and cardiovascular progenitor cells.[1][2] This guide consolidates the current knowledge on this compound, presenting quantitative data, detailed experimental procedures, and a proposed signaling pathway to facilitate its application in research and development.

Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, its structural relationship to Cardiogenol C suggests a potential interaction with the Wnt signaling pathway. Cardiogenol C has been shown to activate the Wnt signaling pathway, a critical regulator of cardiogenesis. It is hypothesized that this compound may act as a modulator of the Wnt/β-catenin signaling cascade, promoting the expression of downstream cardiac-specific transcription factors.

References

- 1. Research Portal [scholars.csus.edu]

- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]

Vut-MK142 (CAS No. 1313491-22-3): A Technical Guide to a Novel Cardiomyogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vut-MK142 is a synthetic small molecule that has emerged as a potent agent for inducing cardiomyogenic differentiation. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and biological characteristics. Detailed experimental protocols for assays relevant to its function and a discussion of its potential mechanism of action are presented. This document is intended to serve as a valuable resource for researchers in the fields of cardiac regeneration, stem cell biology, and drug discovery.

Chemical and Physical Properties

This compound, with a CAS number of 1313491-22-3, is a pyrimidine (B1678525) derivative. While a comprehensive set of experimentally determined physicochemical properties is not widely available in the public domain, the fundamental chemical information is summarized below.

| Property | Value | Source |

| CAS Number | 1313491-22-3 | [1][2][3] |

| Chemical Formula | C₁₇H₂₂N₄O | [1][2] |

| Molecular Weight | 298.38 g/mol | |

| Solubility | Soluble in DMSO (≥25 mg/mL) | |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C for long-term stability |

Note: Further characterization of properties such as melting point, pKa, and aqueous solubility would be beneficial for a complete profile of this compound.

Biological Activity and Mechanism of Action

This compound is recognized for its ability to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. This activity has been demonstrated in various cell lines, including P19 embryonic carcinoma cells and C2C12 myoblasts.

Induction of Cardiomyogenic Markers

Treatment with this compound leads to a significant upregulation in the expression of key cardiac-specific markers. Notably, it induces the expression of Atrial Natriuretic Factor (ANF) and the transcription factor Nkx2.5, both of which are crucial for heart development and function. In comparative studies, this compound has been shown to be more potent in upregulating ANF expression than Cardiogenol C, another known cardiomyogenic small molecule.

Signaling Pathways

The precise molecular target and the definitive signaling pathway through which this compound exerts its effects are currently under investigation. However, based on its function in promoting cardiomyocyte differentiation, it is hypothesized to modulate key developmental pathways such as the Wnt and/or Bone Morphogenetic Protein (BMP) signaling cascades. These pathways are known to play a critical and often biphasic role in cardiac lineage commitment from pluripotent stem cells. Early activation of Wnt signaling is generally associated with mesoderm induction, while its subsequent inhibition is often required for cardiomyocyte specification. BMP signaling is also a key inducer of cardiogenesis.

A hypothesized signaling pathway is depicted below. It is important to note that this is a generalized representation of cardiomyogenic differentiation and the direct interaction of this compound with these components has not been experimentally confirmed.

Experimental Protocols

The following protocols are representative methodologies for assessing the cardiomyogenic activity of this compound.

Cardiomyogenic Differentiation of P19 Cells

This protocol describes the induction of cardiomyocyte differentiation in P19 embryonal carcinoma cells.

-

Cell Culture: Maintain P19 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Embryoid Body (EB) Formation: To induce differentiation, detach logarithmically growing P19 cells and culture them in suspension in bacteriological-grade Petri dishes at a density of 1x10⁶ cells/mL in the presence of 1 µM this compound or vehicle control (e.g., DMSO).

-

EB Culture: Culture the EBs for 4-5 days, allowing them to aggregate and differentiate.

-

Adherent Culture: After the initial suspension culture, transfer the EBs to gelatin-coated tissue culture plates and culture in α-MEM with 10% FBS.

-

Assessment of Differentiation: Monitor the cultures for the appearance of spontaneously beating cell clusters, typically observed between days 7 and 14 of differentiation.

Nkx2.5 Promoter Luciferase Reporter Assay

This assay quantitatively measures the effect of this compound on the transcriptional activity of the Nkx2.5 promoter.

-

Cell Transfection: Co-transfect P19 cells with a luciferase reporter plasmid containing the Nkx2.5 promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (e.g., 1 µM) or vehicle control.

-

Cell Lysis: After a 7-day treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A significant increase in the luciferase signal (e.g., 3.1 ± 0.3-fold) indicates activation of the Nkx2.5 promoter.

RT-PCR Analysis of Cardiac Markers

This protocol is for the semi-quantitative or quantitative analysis of cardiac marker gene expression.

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers specific for cardiac markers such as ANF and Nkx2.5, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Gel Electrophoresis (for semi-quantitative RT-PCR): Separate the PCR products on an agarose (B213101) gel and visualize them using a DNA stain.

-

Real-Time PCR (for quantitative RT-PCR): Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry to quantify the relative expression levels of the target genes.

-

Data Analysis: Normalize the expression of the target genes to the housekeeping gene to determine the fold change in expression in response to this compound treatment.

Synthesis of this compound

An efficient synthesis of this compound has been reported utilizing continuous flow techniques, which offers advantages in terms of yield and reaction time over traditional batch reactions. The synthesis generally involves the reaction of a substituted pyrimidine with appropriate amines.

A generalized workflow for the continuous flow synthesis of a disubstituted pyrimidine amine, which is structurally related to this compound, is presented below.

Conclusion

This compound is a promising small molecule for the directed differentiation of stem and progenitor cells into cardiomyocytes. Its potent biological activity makes it a valuable tool for in vitro studies of cardiogenesis and a potential starting point for the development of therapeutics for cardiac repair and regeneration. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in preclinical models.

References

Vut-MK142: A Comprehensive Technical Review of a Novel Cardiomyogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vut-MK142 is a synthetic small molecule that has emerged as a potent inducer of cardiomyocyte differentiation. This document provides an in-depth technical review of the existing research on this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. All quantitative data from the primary literature has been summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.

Introduction

The regeneration of functional heart tissue following myocardial infarction remains a significant challenge in cardiovascular medicine. One promising strategy involves the directed differentiation of stem or progenitor cells into functional cardiomyocytes. Small molecules that can induce this differentiation process offer a powerful tool for both research and potential therapeutic applications. This compound, a derivative of cardiogenol C, has been identified as a novel and potent cardiomyogenic agent.[1][2][3] This review synthesizes the findings from the foundational study on this compound, providing a comprehensive technical guide for researchers in the field.

Quantitative Data Summary

The cardiomyogenic activity of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Effect of this compound on Atrial Natriuretic Factor (ANF) Promoter Activity

| Cell Line | Treatment (1 µM) | Fold Increase in Luciferase Signal (Mean ± SEM) | p-value | Reference |

| P19 | This compound | 3.1 ± 0.3 (n=5) | < 0.05 | [1] |

| C2C12 | This compound | Not explicitly quantified, but stated as stronger than CgC | - | [1] |

Table 2: Effect of this compound on Nkx2.5 Promoter Activity

| Cell Line | Treatment (1 µM) | Fold Increase in Luciferase Signal (Mean ± SEM) | p-value | Reference |

| P19 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 | |

| C2C12 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 |

Table 3: Semi-quantitative RT-PCR Analysis of Cardiac Markers in Cardiovascular Progenitor Cells (CVPCs) Treated with this compound (1 µM)

| Gene | Expression Change | Reference |

| Nkx2.5 | Upregulated | |

| GATA4 | Upregulated | |

| MEF2C | Upregulated | |

| α-MHC | Upregulated | |

| β-MHC | Upregulated | |

| cTnT | Upregulated |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the primary study of this compound.

Cell Culture and Differentiation

-

P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation experiments, cells were seeded at a density of 5 x 104 cells/cm2.

-

C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM with 10% FBS and antibiotics.

-

Cardiovascular Progenitor Cells (CVPCs): CVPCs were cultured and differentiated as previously described in the source literature.

Luciferase Reporter Gene Assays

-

Transfection: P19 and C2C12 cells were transiently co-transfected with a firefly luciferase reporter plasmid containing the promoter of either atrial natriuretic factor (ANF) or Nkx2.5, and a Renilla luciferase plasmid (pRL-TK) as an internal control. Transfections were performed using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, the medium was replaced with differentiation medium containing either this compound (1 µM) or vehicle control (DMSO).

-

Lysis and Measurement: After 7 days of treatment, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity.

Semi-quantitative Reverse Transcription PCR (RT-PCR)

-

RNA Extraction: Total RNA was isolated from CVPCs treated with this compound (1 µM) or vehicle control for a specified duration using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for the cardiac marker genes Nkx2.5, GATA4, MEF2C, α-MHC, β-MHC, and cTnT. GAPDH was used as an internal control.

-

Analysis: PCR products were resolved by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining.

Differentiation of Cardiovascular Progenitor Cells (CVPCs)

-

Cardiac Body Formation: CVPCs were cultured in hanging drops to form cardiac bodies.

-

Treatment: The cardiac bodies were then plated and cultured in a differentiation medium containing either this compound (1 µM) or vehicle control.

-

Observation: The development of beating cardiomyocytes was observed and documented over time.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Cardiomyogenesis

The precise signaling pathway of this compound is still under investigation. However, based on its structural similarity to cardiogenol C and the known roles of signaling pathways in cardiomyocyte differentiation, a plausible mechanism involves the modulation of the Wnt signaling pathway. The following diagram illustrates a hypothesized signaling cascade.

Caption: Proposed Wnt signaling pathway modulation by this compound.

Experimental Workflow for Assessing Cardiomyogenic Activity

The following diagram outlines the general experimental workflow employed to characterize the cardiomyogenic potential of this compound.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound has been identified as a promising small molecule for inducing cardiomyocyte differentiation in vitro. The available data, primarily from the study by Koley et al., demonstrates its ability to upregulate key cardiac markers and promote a cardiomyocyte phenotype. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in different stem cell and progenitor cell populations, and evaluate its potential for in vivo cardiac regeneration. The detailed protocols and data presented in this review serve as a valuable resource for researchers aiming to build upon these initial findings.

References

- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vut-MK142: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vut-MK142 is a synthetic small molecule that has demonstrated significant potential as a cardiomyogenic agent. Derived from the modification of Cardiogenol C, this compound promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. This technical guide provides a comprehensive overview of the biological activity of this compound, its known molecular targets, and detailed experimental protocols for assessing its effects. The information is primarily based on the findings of Koley et al. (2013).[1]

Biological Activity and Molecular Targets

This compound is a potent inducer of cardiomyogenesis in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.[1] Its primary biological activity is the promotion of differentiation of progenitor cells into a cardiac lineage.

The precise molecular target of this compound has not been definitively identified and is the subject of ongoing research.[1] However, experimental evidence strongly indicates that its mechanism of action involves the upregulation of key transcription factors essential for heart development.

Upregulation of Key Cardiac Transcription Factors

Semi-quantitative RT-PCR analysis has shown that treatment of cardiovascular progenitor cells with this compound leads to an increased expression of the following early mesodermal and myocardial transcription factors:

-

Brachyury: A key marker of the mesoderm, its upregulation suggests this compound acts at an early stage of differentiation.

-

Nkx2.5: A critical transcription factor in heart development, often considered a master regulator of the cardiac lineage.

-

Mef2C (Myocyte enhancer factor 2C): Another essential transcription factor for cardiac muscle development and morphogenesis.

Interestingly, the expression of Eomes, Gata4, and the late myocardial gene tropomyosin were not significantly affected in these experiments. The expression of Mesp1 was unexpectedly decreased.[1]

Induction of Cardiac Marker Gene Expression

This compound treatment results in a significant increase in the expression of Atrial Natriuretic Factor (ANF), a well-established marker for cardiomyocytes.[1] This has been demonstrated through promoter-driven luciferase reporter assays in both P19 and C2C12 cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and its comparison to the parent compound, Cardiogenol C (CgC).

| Assay | Cell Line | Treatment | Result | Reference |

| Nkx2.5 Promoter Luciferase Reporter Assay | P19 | 1 µM this compound (7 days) | 3.1 ± 0.3-fold increase in luciferase signal (p < 0.05) | |

| Nkx2.5 Promoter Luciferase Reporter Assay | P19 | 1 µM CgC (7 days) | 1.6 ± 0.2-fold increase in luciferase signal | |

| Nkx2.5 Promoter Luciferase Reporter Assay | C2C12 | 1 µM CgC (7 days) | 1.4 ± 0.2-fold increase in luciferase signal |

| Experiment | Cell Type | Treatment | Observation | Reference |

| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 µM this compound (days 0-5) | Earlier onset of beating cardiomyocytes and increased degree of cardiomyogenesis | |

| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 µM this compound (days 5-7) | No influence on the early phase of cardiomyogenesis, but an increased number of cardiomyocytes at a later stage |

Experimental Protocols

ANF and Nkx2.5 Promoter Luciferase Reporter Assays

This protocol is used to quantify the effect of this compound on the promoter activity of key cardiac genes.

Methodology:

-

Plasmid Transfection:

-

P19 or C2C12 cells are transiently transfected with a luciferase reporter plasmid containing the rat ANF promoter region or the Nkx2.5 promoter region.

-

A pRL-SV40 Renilla luciferase control reporter vector is co-transfected for normalization.

-

Transfection is performed one day prior to treatment using Lipofectamine Plus™ Reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Transfected cells are treated with 1 µM this compound or a vehicle control (0.005% DMSO) for 7 days.

-

-

Luciferase Activity Measurement:

-

After the treatment period, cells are harvested.

-

Luciferase activity is measured using a dual-luciferase reporter assay kit with a multilabel counter.

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Cardiac Body Differentiation Assay

This assay assesses the ability of this compound to induce the formation of functional, beating cardiomyocytes from progenitor cells.

Methodology:

-

Cell Aggregation:

-

Cardiovascular progenitor cells are aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of approximately 900 cells per 20 µL of M15 medium for 4.5 days.

-

-

Plating and Treatment:

-

The resulting CBs are plated on gelatin-coated tissue culture plates.

-

This compound (1 µM) or a vehicle control (0.005% DMSO) is added to the culture medium at specified time intervals (e.g., from day 0 to day 5, or day 5 to day 7).

-

-

Analysis of Cardiomyogenesis:

-

The percentage of CBs containing beating cardiomyocytes is monitored daily for up to 20 days.

-

The number of cardiomyocyte clusters within the CBs can also be quantified.

-

Semi-Quantitative RT-PCR for Cardiac Marker Expression

This protocol is used to evaluate the effect of this compound on the mRNA expression levels of key cardiac transcription factors.

Methodology:

-

Cell Culture and Treatment:

-

Cardiovascular progenitor cells are differentiated in the presence or absence of 1 µM this compound.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells at various time points.

-

First-strand cDNA is synthesized from the extracted RNA.

-

-

PCR Amplification:

-

PCR is performed using primers specific for Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and a housekeeping gene for normalization.

-

-

Analysis:

-

The PCR products are resolved on an agarose (B213101) gel and visualized to assess the relative expression levels of the target genes.

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Cardiomyogenesis

Based on the observed upregulation of key cardiac transcription factors, a putative signaling pathway for this compound can be proposed. This compound is hypothesized to act upstream of a cascade that leads to the activation of Brachyury, Nkx2.5, and Mef2C, which in turn drive the expression of cardiac-specific genes like ANF, ultimately leading to cardiomyocyte differentiation.

References

Methodological & Application

Vut-MK142 Protocol for Cardiomyocyte Differentiation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vut-MK142 is a synthetic small molecule that has been identified as a potent inducer of cardiomyocyte differentiation.[1][2] Derived from Cardiogenol C, this compound promotes the differentiation of pre-cardiac mesoderm into functional cardiomyocytes. This makes it a valuable tool for in vitro studies of cardiogenesis, drug screening, and the development of cell-based therapies for cardiac repair. This document provides detailed protocols for utilizing this compound to differentiate various cell types into cardiomyocytes, based on published research. The mode of action for this compound is still under investigation, but it is suggested to influence very early events in the commitment of mesodermal precursors to a cardiomyogenic fate.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in promoting cardiomyocyte differentiation from various cell lines as reported in the primary literature.

Table 1: Effect of this compound on Cardiac Marker Expression in P19 and C2C12 Cells

| Cell Line | Treatment | Fold Increase in ANF Promoter Activity (Luciferase Assay) | Fold Increase in Nkx2.5 Expression | Reference |

| P19 | 1 µM this compound | 3.1 ± 0.3 | - | |

| C2C12 | 1 µM this compound | - | 2.2 ± 0.2 |

ANF: Atrial Natriuretic Factor, a cardiac-specific marker. Nkx2.5: A key cardiac transcription factor.

Experimental Protocols

This section provides detailed methodologies for inducing cardiomyocyte differentiation using this compound in different cell culture models.

Protocol 1: Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells

This protocol is adapted from the methods used to assess the cardiomyogenic activity of this compound on P19 cells.

Materials:

-

P19 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

DMSO (Dimethyl sulfoxide)

-

Bacteriological grade petri dishes

-

Tissue culture treated plates

-

Luciferase reporter plasmid driven by a cardiac-specific promoter (e.g., ANF promoter)

-

Transfection reagent

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture P19 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For reporter assays, transfect the P19 cells with the ANF-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Embryoid Body (EB) Formation and this compound Treatment:

-

To induce differentiation, detach P19 cells and resuspend them in differentiation medium (Alpha-MEM with 5% FBS, 1% Penicillin-Streptomycin) in bacteriological grade petri dishes to form embryoid bodies (EBs).

-

Add this compound to the differentiation medium to a final concentration of 1 µM. A DMSO control should be run in parallel.

-

Culture the EBs in suspension for 4 days.

-

-

Adherent Culture:

-

After 4 days, transfer the EBs to tissue culture treated plates to allow for adherence and further differentiation.

-

Continue to culture the cells in differentiation medium containing 1 µM this compound or DMSO for an additional 3 to 6 days. Beating cardiomyocytes can typically be observed during this period.

-

-

Assessment of Differentiation (Luciferase Assay):

-

On day 7 of differentiation, lyse the cells and perform a luciferase assay according to the manufacturer's protocol.

-

Measure luminescence using a luminometer to quantify the activity of the ANF promoter.

-

Protocol 2: Cardiomyocyte Differentiation of C2C12 Skeletal Myoblasts

This protocol outlines the methodology for inducing a cardiomyogenic phenotype in C2C12 cells using this compound.

Materials:

-

C2C12 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

DMSO

-

Tissue culture treated plates

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers for Nkx2.5 and a housekeeping gene

-

Taq polymerase and PCR reagents

-

Gel electrophoresis equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed C2C12 cells in tissue culture treated plates and allow them to reach 70-80% confluency.

-

Replace the growth medium with differentiation medium (DMEM with 2% horse serum) containing 1 µM this compound or DMSO as a control.

-

-

Induction of Differentiation:

-

Culture the cells in the differentiation medium for the desired period (e.g., 48-72 hours for gene expression analysis).

-

-

Assessment of Differentiation (Semi-quantitative RT-PCR):

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers specific for the cardiac transcription factor Nkx2.5 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the expression levels of Nkx2.5. The intensity of the bands can be quantified using densitometry.

-

Protocol 3: Differentiation of Cardiovascular Progenitor Cells (CVPCs) into Beating Cardiomyocytes

This protocol describes the use of this compound to enhance the differentiation of cardiovascular progenitor cells into mature, beating cardiomyocytes.

Materials:

-

Cardiovascular Progenitor Cells (CVPCs)

-

Appropriate basal medium and supplements for CVPC culture and differentiation

-

This compound (stock solution in DMSO)

-

DMSO

-

Tissue culture treated plates

-

Microscope with live-cell imaging capabilities

Procedure:

-

CVPC Culture and Differentiation Induction:

-

Culture and expand CVPCs according to standard protocols.

-

To initiate differentiation, plate the CVPCs on appropriate coated tissue culture plates in a suitable differentiation basal medium.

-

-

This compound Treatment Timing:

-

The timing of this compound addition is crucial. Based on published findings, adding 1 µM this compound between days 0 and 5 of differentiation can lead to an earlier onset and an increased degree of cardiomyogenesis.

-

Alternatively, adding this compound between days 5 and 7 may increase the number of cardiomyocytes at later stages.

-

A DMSO control should be maintained for comparison.

-

-

Monitoring Differentiation:

-

Monitor the cells daily for morphological changes and the appearance of spontaneously contracting areas (beating cardiomyocytes).

-

The number and size of beating clusters can be quantified as a measure of differentiation efficiency.

-

-

Gene Expression Analysis (Optional):

-

At different time points during differentiation, total RNA can be isolated for semi-quantitative RT-PCR analysis of early mesodermal (e.g., Brachyury) and myocardial transcription factor genes (e.g., Nkx2.5, GATA4) to characterize the effect of this compound on the gene regulatory network of cardiomyogenesis.

-

Visualization of Workflows and Pathways

Caption: A generalized workflow for this compound-mediated cardiomyocyte differentiation.

Caption: this compound is proposed to act on early pre-cardiac mesoderm commitment.

References

Application Notes and Protocols for Vut-MK142 in P19 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

P19 cells are pluripotent embryonal carcinoma cells derived from a mouse teratocarcinoma.[1][2] These cells are a valuable in vitro model system for studying the molecular mechanisms of cellular differentiation, including neurogenesis and myogenesis.[1][3] P19 cells can be induced to differentiate into various cell types through treatment with specific agents; for instance, retinoic acid induces neuronal differentiation, while dimethyl sulfoxide (B87167) (DMSO) can trigger differentiation into cardiac and skeletal muscle cells.[3]

Vut-MK142 is a synthetic small molecule that has been identified as a potent cardiomyogenic agent. It has been shown to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. In studies involving P19 cells, this compound has demonstrated a significant capacity to up-regulate the expression of cardiac markers, indicating its potential as a tool for in vitro studies of cardiomyogenesis and for the generation of cardiomyocytes for research and therapeutic applications.

These application notes provide a detailed protocol for utilizing this compound to induce cardiomyogenic differentiation in P19 cell culture.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on P19 cells as reported in the literature.

| Compound | Cell Line | Concentration | Treatment Duration | Endpoint | Result | Reference |

| This compound | P19 | 1 µM | 7 days | Luciferase Signal | 3.1 ± 0.3-fold increase | |

| This compound | P19 | Not Specified | Not Specified | ANF expression | Strong up-regulation |

Experimental Protocols

Materials

-

P19 cells

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Bacterial-grade Petri dishes (for suspension culture)

-

Tissue-culture treated plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Protocol 1: Maintenance of Undifferentiated P19 Cells

-

Culture P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days, before they reach confluence, to maintain their undifferentiated state. A split ratio of 1:5 to 1:10 is recommended.

Protocol 2: Cardiomyogenic Differentiation of P19 Cells with this compound

This protocol is based on the established method of embryoid body (EB) formation for cardiomyogenic differentiation of P19 cells, with the inclusion of this compound as the inducing agent.

Day 0: Induction of Differentiation

-

Harvest undifferentiated P19 cells using Trypsin-EDTA and neutralize with culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in differentiation medium (DMEM with 5% FBS and 1% Penicillin-Streptomycin).

-

Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended. Store at -20°C.

-

Dilute the this compound stock solution in the differentiation medium to a final concentration of 1 µM.

-

Create a cell suspension at a density of 1 x 10^6 cells/mL in the differentiation medium containing 1 µM this compound.

-

Plate the cell suspension onto bacterial-grade Petri dishes to promote the formation of embryoid bodies (EBs) in suspension.

Day 2: Medium Change

-

Carefully collect the EBs by allowing them to settle at the bottom of the dish.

-

Aspirate the old medium and gently add fresh differentiation medium containing 1 µM this compound.

Day 4: Plating of Embryoid Bodies

-

Collect the EBs and transfer them to tissue-culture treated plates or wells.

-

Add fresh differentiation medium without this compound.

-

Allow the EBs to attach and differentiate.

Day 7 onwards: Monitoring Differentiation

-

Change the medium every 2 days.

-

From day 7-10 onwards, monitor the cultures for the appearance of spontaneously beating areas, which are indicative of cardiomyocyte differentiation.

-

The differentiation can be further assessed by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin, or by RT-qPCR for the expression of cardiac-specific genes.

Visualizations

Signaling Pathways in P19 Cardiomyogenesis

Caption: Proposed role of this compound in P19 cardiomyogenesis.

Experimental Workflow

Caption: Workflow for P19 cell differentiation using this compound.

References

- 1. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Twenty one years of P19 cells: what an embryonal carcinoma cell line taught us about cardiomyocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vut-MK142 in C2C12 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vut-MK142 has been identified as a small molecule with cardiomyogenic-inducing properties.[1] While tested on the C2C12 myoblast cell line, its effects appear to steer differentiation towards a cardiac rather than a skeletal muscle lineage. C2C12 cells, a subclone of a mouse myoblast cell line, are a well-established in vitro model for studying skeletal muscle development (myogenesis), as they readily differentiate and fuse to form contractile myotubes.[2] This document provides an overview of the reported effects of this compound on C2C12 cells and presents standard protocols for C2C12 myoblast differentiation for researchers interested in studying the effects of compounds on myogenesis.

This compound and its Effects on C2C12 Cells

This compound was developed as a cardiomyogenic compound. In a study aimed at identifying new synthetic molecules with such properties, this compound was found to be a promising candidate.[1] When tested on C2C12 skeletal myoblasts, treatment with this compound resulted in a significant up-regulation of the cardiac marker Atrial Natriuretic Factor (ANF).[1] This suggests that this compound promotes the differentiation of these myoblasts towards a cardiomyocyte-like phenotype rather than skeletal myotubes.[1]

Currently, there is a lack of published data on the application of this compound for inducing or enhancing skeletal myoblast differentiation of C2C12 cells into myotubes. The available evidence points towards its role as a cardiomyogenic agent.

Quantitative Data

No quantitative data is available from the search results regarding the specific effects of this compound on skeletal myogenic markers in C2C12 cells. The primary reported finding is the qualitative upregulation of the cardiac marker ANF.

Experimental Protocols

The following are general protocols for the culture and differentiation of C2C12 myoblasts into skeletal myotubes. These protocols can be adapted for testing the effects of compounds like this compound.

C2C12 Cell Culture and Maintenance

A standard protocol for maintaining C2C12 cells in a proliferative state.

-

Cell Line: C2C12 (mouse myoblasts)

-

Growth Medium: High glucose Dulbecco's Modified Eagle's Medium (HG-DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation. Do not allow the cells to become fully confluent.

C2C12 Myoblast Differentiation into Myotubes

A general protocol to induce the differentiation of C2C12 myoblasts into multinucleated myotubes.

-

Seeding: Plate C2C12 cells in a suitable culture vessel and grow them to approximately 80% confluency in growth medium.

-

Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium, wash the cells twice with Phosphate-Buffered Saline (PBS), and replace the medium with differentiation medium.

-

Differentiation Medium: High glucose DMEM supplemented with 2-6% horse serum and 1% Penicillin/Streptomycin. The optimal concentration of horse serum may need to be determined empirically.

-

Medium Change: Change the differentiation medium every 24-48 hours.

-

Observation: Observe the cells daily for morphological changes. Successful differentiation is marked by the appearance of elongated, thick, and often multinucleated tubular structures (myotubes). This process typically takes 4-7 days.

Visualization of Key Processes

Experimental Workflow for C2C12 Differentiation

Caption: Workflow for C2C12 myoblast differentiation and analysis.

General Myogenic Differentiation Signaling Pathway

References

Application Notes and Protocols: Vut-MK142 for Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vut-MK142 is a novel small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] As a derivative of the known cardiomyogenic compound cardiogenol C, this compound offers a promising tool for researchers in cardiac tissue engineering and drug discovery.[2] These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for the use of this compound in in vitro experiments, along with a proposed signaling pathway.

Quantitative Data Summary

This compound has been shown to be effective in inducing cardiomyogenic differentiation in various cell lines. The following table summarizes the key quantitative data from published studies.

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Strong up-regulation of Atrial Natriuretic Factor (ANF) expression. | |

| C2C12 Skeletal Myoblasts | 1 µM | Not specified | Strong up-regulation of Atrial Natriuretic Factor (ANF) expression. | |

| Cardiovascular Progenitor Cells (CVPCs) | 1 µM | Not specified | Promoted development of beating cardiomyocytes and up-regulation of cardiac markers. |

Proposed Signaling Pathway

While the precise molecular targets of this compound are under investigation, its structural relationship to cardiogenol C suggests a likely involvement of the Wnt signaling pathway. The canonical Wnt pathway is a key regulator of cardiomyocyte differentiation, where temporal modulation of the pathway is crucial for cardiac lineage specification. It is proposed that this compound may act as a modulator of this pathway to promote the expression of key cardiac transcription factors.

Caption: Putative Wnt signaling pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for cardiomyocyte differentiation and the specific information available for this compound.

Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells

This protocol outlines the induction of cardiomyocyte differentiation in P19 cells using this compound.

Caption: P19 cell differentiation workflow with this compound.

Materials:

-

P19 embryonic carcinoma cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

This compound (stock solution in DMSO)

-

Bacterial-grade petri dishes

-

Gelatin-coated tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Maintain P19 cells in α-MEM supplemented with 10% FBS.

-

Embryoid Body (EB) Formation:

-

Harvest sub-confluent P19 cells and resuspend them in α-MEM with 10% FBS and 1% DMSO to a final concentration of 1x10^6 cells/mL.

-

Plate the cell suspension onto bacterial-grade petri dishes to prevent attachment and promote aggregation into EBs.

-

-

This compound Treatment:

-

On day 0 of EB formation, add this compound to the culture medium to a final concentration of 1 µM.

-

Continue the suspension culture for 4 days.

-

-

Plating of EBs:

-

On day 4, collect the EBs and plate them onto gelatin-coated tissue culture plates in α-MEM with 10% FBS (without DMSO).

-

Continue the culture, changing the medium every 2 days.

-

-

Assessment of Differentiation:

-

From day 8 onwards, monitor the cultures for the appearance of spontaneously beating cell clusters.

-

At the desired time points (e.g., day 10-14), fix the cells for immunocytochemical analysis of cardiac markers such as cardiac Troponin T (cTnT) and α-actinin.

-

Alternatively, harvest cells for RNA extraction and quantitative real-time PCR (RT-qPCR) analysis of cardiac gene expression (e.g., ANF, Nkx2.5).

-

Cardiomyogenic Transdifferentiation of C2C12 Myoblasts

This protocol describes the induction of a cardiomyocyte-like phenotype in C2C12 myoblasts using this compound.

Caption: C2C12 cell differentiation workflow with this compound.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

This compound (stock solution in DMSO)

-

Gelatin-coated tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Grow C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

Seeding for Differentiation: Seed the cells onto gelatin-coated plates at a density that will allow them to reach confluence within 24-48 hours.

-

Induction of Differentiation:

-

Once the cells reach confluence, switch the growth medium to differentiation medium (DMEM supplemented with 2% Horse Serum).

-

-

This compound Treatment:

-

Add this compound to the differentiation medium to a final concentration of 1 µM.

-

-

Culture and Maintenance:

-

Culture the cells for 5-7 days, replacing the differentiation medium containing this compound every 2 days.

-

-

Assessment of Transdifferentiation:

-

After the treatment period, fix the cells for immunocytochemical analysis of cardiac markers (e.g., cTnT, α-Myosin Heavy Chain).

-

Harvest cells for RNA isolation and RT-qPCR to quantify the expression of cardiac-specific genes (e.g., ANF, GATA4).

-

Concluding Remarks

This compound is a potent inducer of cardiomyocyte differentiation in vitro. The provided protocols offer a starting point for researchers to utilize this small molecule in their studies. Further optimization of concentration and treatment duration for specific cell lines and experimental goals may be beneficial. The elucidation of the precise signaling pathway of this compound will be a critical next step in understanding its mechanism of action and advancing its potential therapeutic applications.

References

- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Vut-MK142 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vut-MK142 is a synthetic small molecule identified as a potent cardiomyogenic agent. It promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, making it a valuable tool for research in cardiac development, disease modeling, and regenerative medicine.[1][2] Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Source |

| CAS Number | 1313491-22-3 | Molnova |

| Molecular Formula | C₁₇H₂₂N₄O | Molnova |

| Molecular Weight | 298.4 g/mol | Molnova |

| Solubility in DMSO | 25 mg/mL (83.79 mM) | Molnova |

| Appearance | Solid | N/A |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Carefully weigh 2.984 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile, light-protecting microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Securely cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.

-